molecular formula C21H23N3O4S B11285799 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione

6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione

Cat. No.: B11285799
M. Wt: 413.5 g/mol
InChI Key: METZLBNBEWGLTA-UHFFFAOYSA-N
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Description

6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione is a complex organic compound that features a pyrrolo[3,4-B]pyridine core with a sulfonyl-substituted phenyl group and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,4-B]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Sulfonyl-Substituted Phenyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Methylpiperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide share structural similarities.

    Sulfonyl-Substituted Phenyl Compounds: These include various sulfonylated aromatic compounds used in medicinal chemistry.

Uniqueness

What sets 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione apart is its combination of a pyrrolo[3,4-B]pyridine core with a sulfonyl-substituted phenyl group and a methylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

6-[2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C21H23N3O4S/c1-15-8-12-23(13-9-15)29(27,28)17-6-4-16(5-7-17)10-14-24-20(25)18-3-2-11-22-19(18)21(24)26/h2-7,11,15H,8-10,12-14H2,1H3

InChI Key

METZLBNBEWGLTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

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